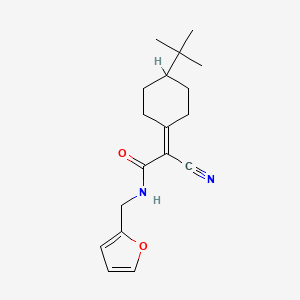
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide
描述
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide, also known as TBOA, is a compound that has garnered significant attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs) and has been found to be useful in studying the role of these transporters in the brain.
作用机制
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide inhibits the activity of EAATs by binding to the transporter protein and preventing the reuptake of glutamate. This leads to an increase in extracellular glutamate levels, which can have various effects on neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
The increased extracellular glutamate levels caused by 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide can lead to various biochemical and physiological effects, including increased excitotoxicity, altered synaptic plasticity, and changes in neuronal signaling. These effects can be studied to gain a better understanding of the role of EAATs in normal brain function and in neurological disorders.
实验室实验的优点和局限性
The advantages of using 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide in lab experiments are its potency and specificity for EAATs, which allows for precise manipulation of glutamate levels in the brain. However, 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are numerous future directions for research involving 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide. One potential avenue is the use of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide in studying the role of EAATs in neurological disorders such as epilepsy and Alzheimer's disease. Another potential direction is the development of new compounds based on 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide that have improved potency and specificity for EAATs. Additionally, 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide could be used in combination with other compounds to study the complex interactions between glutamate signaling and other neurotransmitter systems in the brain.
In conclusion, 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide is a compound with significant potential for scientific research related to the role of EAATs in the brain. Its potency and specificity make it a valuable tool for studying glutamate signaling and its effects on neuronal function. Further research is needed to fully understand the potential applications of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide in the study of neurological disorders and the development of new treatments.
科学研究应用
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2-furylmethyl)acetamide has been used extensively in scientific research to study the role of EAATs in the brain. EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. Dysregulation of EAATs has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)14-8-6-13(7-9-14)16(11-19)17(21)20-12-15-5-4-10-22-15/h4-5,10,14H,6-9,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFDNFBKUPWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=C(C#N)C(=O)NCC2=CC=CO2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140074 | |
| Record name | 2-Cyano-2-[4-(1,1-dimethylethyl)cyclohexylidene]-N-(2-furanylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide | |
CAS RN |
588678-82-4 | |
| Record name | 2-Cyano-2-[4-(1,1-dimethylethyl)cyclohexylidene]-N-(2-furanylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4268077.png)
![5-chloro-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-methoxybenzamide](/img/structure/B4268105.png)
![2-mercapto-3-[2-(4-morpholinyl)ethyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4268106.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4268117.png)
![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4268118.png)
![methyl 5-methyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4268130.png)
![methyl 2-{[(3,5-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4268142.png)
![methyl 2-[({2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268147.png)
![methyl 5-ethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268155.png)
![3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268161.png)
![methyl 5-ethyl-2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268163.png)
![2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268173.png)
![3-[2-(3-chlorophenyl)ethyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268183.png)
![2-[2-(4-bromo-2-chlorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268189.png)